molecular formula C13H15NO2S2 B5620435 N-(4-propan-2-ylphenyl)thiophene-2-sulfonamide

N-(4-propan-2-ylphenyl)thiophene-2-sulfonamide

Cat. No.: B5620435
M. Wt: 281.4 g/mol
InChI Key: PAJUSWBENXLKEQ-UHFFFAOYSA-N
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Description

N-(4-propan-2-ylphenyl)thiophene-2-sulfonamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their wide range of biological activities and applications in medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-propan-2-ylphenyl)thiophene-2-sulfonamide can be achieved through various synthetic routes. One common method involves the condensation reaction between 4-isopropylaniline and thiophene-2-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale reactions using similar synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for industrial-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(4-propan-2-ylphenyl)thiophene-2-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the sulfonamide group can lead to the formation of amines.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-propan-2-ylphenyl)thiophene-2-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-propan-2-ylphenyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes such as dihydrofolate reductase, leading to antimicrobial and anticancer effects. The compound can also modulate signaling pathways involved in inflammation and pain, contributing to its therapeutic potential .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-propan-2-ylphenyl)thiophene-2-sulfonamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of a thiophene ring with a sulfonamide group and an isopropyl-substituted phenyl ring makes it a versatile compound for various applications .

Properties

IUPAC Name

N-(4-propan-2-ylphenyl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2S2/c1-10(2)11-5-7-12(8-6-11)14-18(15,16)13-4-3-9-17-13/h3-10,14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAJUSWBENXLKEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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